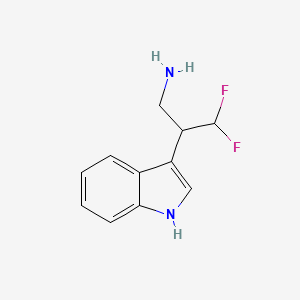

3,3-Difluoro-2-(1H-indol-3-yl)propan-1-amine

CAS No.: 2228863-73-6

Cat. No.: VC4655281

Molecular Formula: C11H12F2N2

Molecular Weight: 210.228

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2228863-73-6 |

|---|---|

| Molecular Formula | C11H12F2N2 |

| Molecular Weight | 210.228 |

| IUPAC Name | 3,3-difluoro-2-(1H-indol-3-yl)propan-1-amine |

| Standard InChI | InChI=1S/C11H12F2N2/c12-11(13)8(5-14)9-6-15-10-4-2-1-3-7(9)10/h1-4,6,8,11,15H,5,14H2 |

| Standard InChI Key | OHOJVFHXUKIVJB-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CN2)C(CN)C(F)F |

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, 3,3-difluoro-2-(1H-indol-3-yl)propan-1-amine, reflects its core structure: an indole heterocycle substituted at the 3-position with a difluorinated propane-1-amine group. Key structural attributes include:

Atomic Connectivity and Stereoelectronic Features

-

Indole Core: The planar indole system (C₈H₇N) provides π-conjugation and hydrogen-bonding capabilities, common in bioactive molecules like serotonin and tryptophan .

-

Difluorinated Propyl Chain: The CF₂ group at the propane-1-amine’s β-position introduces steric and electronic effects, potentially enhancing metabolic stability and membrane permeability.

-

Amine Functionality: The primary amine (-NH₂) enables participation in Schiff base formation, salt bridges, or coordination chemistry .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂F₂N₂ |

| Molecular Weight | 210.228 g/mol |

| IUPAC Name | 3,3-difluoro-2-(1H-indol-3-yl)propan-1-amine |

| SMILES | C1=CC=C2C(=C1)C(=CN2)C(CN)C(F)F |

| InChIKey | OHOJVFHXUKIVJB-UHFFFAOYSA-N |

Synthesis and Reaction Pathways

Established Synthetic Strategies

While direct protocols for synthesizing 3,3-Difluoro-2-(1H-indol-3-yl)propan-1-amine are sparsely documented, analogous compounds suggest viable routes:

Nucleophilic Substitution

Fluorination of propan-1-amine precursors using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® could introduce the CF₂ group. For example, Huang et al. demonstrated visible light-induced alkylation of difluoroenoxysilanes with amines, yielding difluorinated products in 51–68% yields under blue LED irradiation .

Table 2: Representative Synthesis Conditions

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Light-induced alkylation | Hantzsch ester, DMSO/NMP, 50°C | 68% | |

| Nucleophilic fluorination | DAST, CH₂Cl₂, −78°C | N/A |

Optimization Challenges

-

Solvent Selection: Polar aprotic solvents (DMSO, NMP) enhance solubility of fluorinated intermediates but may complicate purification .

-

Stereochemical Control: The absence of chiral centers simplifies synthesis compared to enantiomerically pure analogs.

Physicochemical Properties

Experimental data remain limited, but computational predictions and analog studies provide insights:

Solubility and Stability

-

LogP: Estimated at 1.9 (via PubChem analog data ), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

-

Aqueous Solubility: Likely low due to the indole and CF₂ groups; formulation may require co-solvents (e.g., cyclodextrins).

Table 3: Predicted Physicochemical Parameters

| Parameter | Value | Method |

|---|---|---|

| LogP | 1.9 | PubChem |

| Polar Surface Area | 49.5 Ų | ChemAxon |

| Hydrogen Bond Donors | 2 (NH₂, indole NH) | Experimental |

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume